molecular formula C7H13NO2 B13157768 6,9-Dioxa-2-azaspiro[4.5]decane

6,9-Dioxa-2-azaspiro[4.5]decane

Cat. No.: B13157768
M. Wt: 143.18 g/mol
InChI Key: KQDJCXPSLKEESD-UHFFFAOYSA-N
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Description

6,9-Dioxa-2-azaspiro[4.5]decane is a heterocyclic compound characterized by a spiro linkage, where two rings are connected through a single atom. This compound is notable for its unique structural properties, which make it a valuable scaffold in the synthesis of biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dioxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,9-Dioxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .

Scientific Research Applications

6,9-Dioxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,9-Dioxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dioxa-2-azaspiro[4.5]decane stands out due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

6,9-dioxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NO2/c1-2-8-5-7(1)6-9-3-4-10-7/h8H,1-6H2

InChI Key

KQDJCXPSLKEESD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COCCO2

Origin of Product

United States

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